4-(3,4-dihydro-2H-pyran-5-yl)morpholine
Description
4-(3,4-Dihydro-2H-pyran-5-yl)morpholine is a heterocyclic compound featuring a morpholine ring linked to a partially saturated pyran moiety. Morpholine derivatives are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to modulate physicochemical properties.
Properties
CAS No. |
82272-05-7 |
|---|---|
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
4-(3,4-dihydro-2H-pyran-5-yl)morpholine |
InChI |
InChI=1S/C9H15NO2/c1-2-9(8-12-5-1)10-3-6-11-7-4-10/h8H,1-7H2 |
InChI Key |
LFNWAZCVTPULLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=COC1)N2CCOCC2 |
Purity |
93 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-dihydro-2H-pyran-5-yl)morpholine typically involves the reaction of morpholine with 3,4-dihydro-2H-pyran. One common method is to react morpholine with 3,4-dihydro-2H-pyran in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dihydro-2H-pyran-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
4-(3,4-Dihydro-2H-pyran-5-yl)morpholine is a compound that has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article will explore the applications of this compound across different fields, including medicinal chemistry, material science, and organic synthesis.
Antimicrobial Activity
Research has indicated that derivatives of morpholine exhibit significant antimicrobial properties. A study demonstrated that compounds containing the morpholine structure showed activity against various bacterial strains, suggesting potential applications in developing new antibiotics. The presence of the 3,4-dihydro-2H-pyran moiety may enhance this activity by improving the compound's lipophilicity and cellular permeability.
Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have shown that morpholine derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of the 3,4-dihydro-2H-pyran moiety may contribute to these effects by modulating signaling pathways involved in cancer progression.
Neuroprotective Effects
Recent research has explored the neuroprotective potential of morpholine derivatives. Studies suggest that these compounds may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The dual action of the morpholine and pyran moieties could synergistically enhance neuroprotection.
Polymer Synthesis
The unique structure of this compound allows it to be utilized as a monomer in polymer chemistry. Its ability to undergo polymerization reactions can lead to the formation of novel polymers with specific mechanical and thermal properties. These polymers can find applications in coatings, adhesives, and biomedical devices.
Coating Materials
Due to its potential for forming stable films, this compound can be incorporated into coating formulations. Research indicates that coatings containing morpholine derivatives exhibit improved adhesion and resistance to environmental degradation, making them suitable for protective applications in various industries.
Synthetic Intermediates
This compound serves as an important intermediate in organic synthesis. It can be utilized in the synthesis of more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions. Its versatility allows chemists to explore a wide range of synthetic pathways.
Catalysis
The compound has been investigated for its catalytic properties in organic reactions. Studies show that morpholine-containing compounds can act as catalysts for various transformations, including oxidation and reduction reactions. This application is particularly valuable in green chemistry, where reducing waste and improving reaction efficiency are paramount.
Case Study 1: Antimicrobial Screening
In a systematic study assessing the antimicrobial activity of several morpholine derivatives, this compound was evaluated against Gram-positive and Gram-negative bacteria. The results indicated a significant inhibition zone compared to control samples, highlighting its potential as a lead compound for antibiotic development.
Case Study 2: Neuroprotective Mechanisms
A research group conducted experiments on neuronal cell lines treated with this compound under oxidative stress conditions. The findings revealed that the compound reduced cell death significantly compared to untreated controls, suggesting its potential role in neuroprotection through antioxidant mechanisms.
Mechanism of Action
The mechanism of action of 4-(3,4-dihydro-2H-pyran-5-yl)morpholine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Morpholine Derivatives with Halogen Substituents
VPC-14449 (4-(4-(2,4-Dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)
4-(2-Chloroethyl)morpholine Hydrochloride
- Structure : Morpholine with a chloroethyl side chain, used in Example 329 of EP 4 374 877 A2 .
- Key Findings :
Boron-Containing Morpholine Derivatives
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]morpholine
- Structure : Morpholine linked to a benzyl group bearing a boronate ester .
- Key Findings: The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a feature absent in dihydro-pyran-containing morpholines. Physical properties include a melting point of 86–89°C, suggesting higher crystallinity compared to non-boron analogs .
| Compound | Key Functional Group | Key Property | Application |
|---|---|---|---|
| Boronate-morpholine | Tetramethyl dioxaborolan | Suzuki coupling readiness | Organic synthesis |
Dihydro-2H-pyran-Containing Compounds
Dimethyl [(2R,3S,4S)-2,6-dimethyl-3-nitro-4-phenyl-3,4-dihydro-2H-pyran-5-yl]phosphonate
| Compound | Substituent | Synthesis Yield | Analytical Method |
|---|---|---|---|
| Phosphonate-dihydro-pyran | Phosphonate, nitro | 86% | NMR, HRMS |
Reactivity and Stability Studies
- 4-(2-Chloroethyl)morpholine reacts with alcohols to form ethers, regardless of steric hindrance (e.g., tert-butyl alcohol) .
- In contrast, the dihydro-pyran group in the target compound may confer stability under basic conditions but susceptibility to acid-catalyzed ring-opening, offering divergent synthetic pathways.
Biological Activity
The compound 4-(3,4-dihydro-2H-pyran-5-yl)morpholine is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to compile and analyze the available data on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Morpholine : A six-membered ring containing one nitrogen atom.
- Dihydro-2H-pyran : A saturated cyclic ether that contributes to the compound's lipophilicity and potential bioactivity.
This unique combination of structural features may influence its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing the dihydropyran moiety exhibit notable anticancer properties. For example, a study reported that derivatives of pyran compounds demonstrated significant antiproliferative effects against various cancer cell lines, such as HeLa and CEM cells. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutics, indicating a promising avenue for further research into this compound's anticancer potential .
Neuroprotective Effects
Research has also highlighted the neuroprotective properties of pyran derivatives. Compounds similar to this compound have shown inhibitory effects on cholinesterase enzymes, which are implicated in neurodegenerative diseases like Alzheimer's. For instance, certain derivatives exhibited IC50 values in the low micromolar range, suggesting their potential as multi-target directed ligands (MTDLs) for neuroprotection .
Antimicrobial Activity
The antimicrobial activity of pyran-based compounds has been documented in various studies. Compounds with similar structures have shown effectiveness against a range of bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer progression or neurodegeneration.
- Receptor Modulation : It could potentially modulate neurotransmitter receptors or other cellular targets relevant to its therapeutic effects.
- Cell Cycle Arrest : Some studies suggest that pyran derivatives may induce cell cycle arrest in cancer cells, leading to apoptosis.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of a series of pyran derivatives against various cancer cell lines. The results indicated that compounds with a similar structure to this compound had IC50 values ranging from 5 to 15 µM across different cell lines, demonstrating significant cytotoxicity compared to control groups .
Study 2: Neuroprotective Potential
In another investigation focusing on neuroprotective effects, researchers synthesized several morpholine derivatives and assessed their ability to inhibit acetylcholinesterase activity. The most potent derivative showed an IC50 value of 0.029 µM, suggesting strong potential for treating Alzheimer's disease .
Study 3: Antimicrobial Properties
A study exploring the antimicrobial properties of various pyran derivatives found that certain compounds exhibited significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were notably low, indicating that these compounds could serve as effective antimicrobial agents .
Q & A
Q. What are the standard synthetic protocols for preparing 4-(3,4-dihydro-2H-pyran-5-yl)morpholine and its analogs?
Synthesis typically involves multi-step reactions, such as coupling pyran derivatives with morpholine precursors. For example, in analogous morpholine-pyridine systems, nucleophilic substitution or Suzuki-Miyaura cross-coupling (using boronate esters) is employed under inert conditions . Reaction optimization includes temperature control (e.g., 180°C for pyridazine intermediates) and solvent selection (e.g., acetonitrile), followed by purification via silica gel chromatography . Confirm product identity using H/C NMR and HRMS .
Q. How is structural characterization performed for this compound class?
Key techniques include:
- NMR spectroscopy : Chemical shifts (e.g., δ 2.42–4.04 ppm for morpholine protons, δ 7.42–8.21 ppm for aromatic protons in pyridine derivatives) provide conformational and substituent data .
- HRMS : Validates molecular weight (e.g., CHBNO with MW 290.16) .
- X-ray crystallography : Resolves stereochemistry in complex heterocycles (e.g., dihedral angles in triazole-thiazole hybrids) .
Q. What are the common impurities encountered during synthesis, and how are they addressed?
Impurities often arise from incomplete coupling or side reactions. For example, unreacted boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) may persist, detectable via B NMR . Purity (>95%) is achieved through iterative column chromatography and recrystallization .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield in morpholine-pyran hybrids?
Systematic variation of catalysts (e.g., Pd(PPh) for cross-coupling), solvent polarity (DMF vs. THF), and temperature gradients (80–180°C) improves efficiency . Kinetic studies using in-situ IR or LC-MS monitor intermediate formation, enabling real-time adjustments . For example, elevated temperatures accelerate heterocycle ring closure but may require shorter reaction times to avoid decomposition .
Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?
Discrepancies in NMR signals (e.g., overlapping morpholine and pyran protons) are addressed via:
- DEPT-135/HSQC experiments : Differentiates CH, CH, and CH groups in crowded spectra .
- Variable-temperature NMR : Reduces signal broadening caused by conformational exchange .
- Isotopic labeling : N or C-enriched analogs clarify ambiguous assignments .
Q. How do electronic effects of substituents influence the reactivity of the pyran-morpholine core?
Electron-withdrawing groups (e.g., nitro, fluorine) on the pyran ring increase electrophilicity at the 5-position, facilitating nucleophilic attacks. Hammett studies (σ/σ correlations) quantify these effects . For instance, 4-fluorophenyl substituents enhance stability via resonance, as shown in triazole-thiazole hybrids with ΔG values < 20 kcal/mol .
Q. What computational methods are used to predict biological activity or binding modes?
- Docking simulations (AutoDock Vina) : Model interactions with targets like dihydroorotate dehydrogenase (DHODH), focusing on H-bonding with morpholine oxygen and π-stacking with pyran .
- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR models : Correlate substituent lipophilicity (ClogP) with inhibitory potency (e.g., IC values for DHODH inhibitors) .
Methodological Notes
- Data rigor : Citations prioritize peer-reviewed syntheses (e.g., patents , crystallography studies ) over vendor catalogs.
- Advanced tools : HRMS and X-ray data ensure structural unambiguity; computational models bridge synthesis and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
